molecular formula C25H30ClN3O2 B11407596 N-(2-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B11407596
M. Wt: 440.0 g/mol
InChI Key: WRNNDIBOYHZRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C25H30ClN3O2 This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

Chemical Reactions Analysis

N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Scientific Research Applications

N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds such as:

This compound’s unique combination of functional groups and structural motifs makes it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C25H30ClN3O2

Molecular Weight

440.0 g/mol

IUPAC Name

N-[2-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H30ClN3O2/c1-18-17-20(11-12-21(18)26)31-16-15-29-23-10-6-5-9-22(23)28-24(29)13-14-27-25(30)19-7-3-2-4-8-19/h5-6,9-12,17,19H,2-4,7-8,13-16H2,1H3,(H,27,30)

InChI Key

WRNNDIBOYHZRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.